

Obtusifolin in Acute Lung Injury Research: A Technical Guide

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Compound of Interest

Compound Name: *Obtusifolin*

Cat. No.: *B191992*

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Introduction

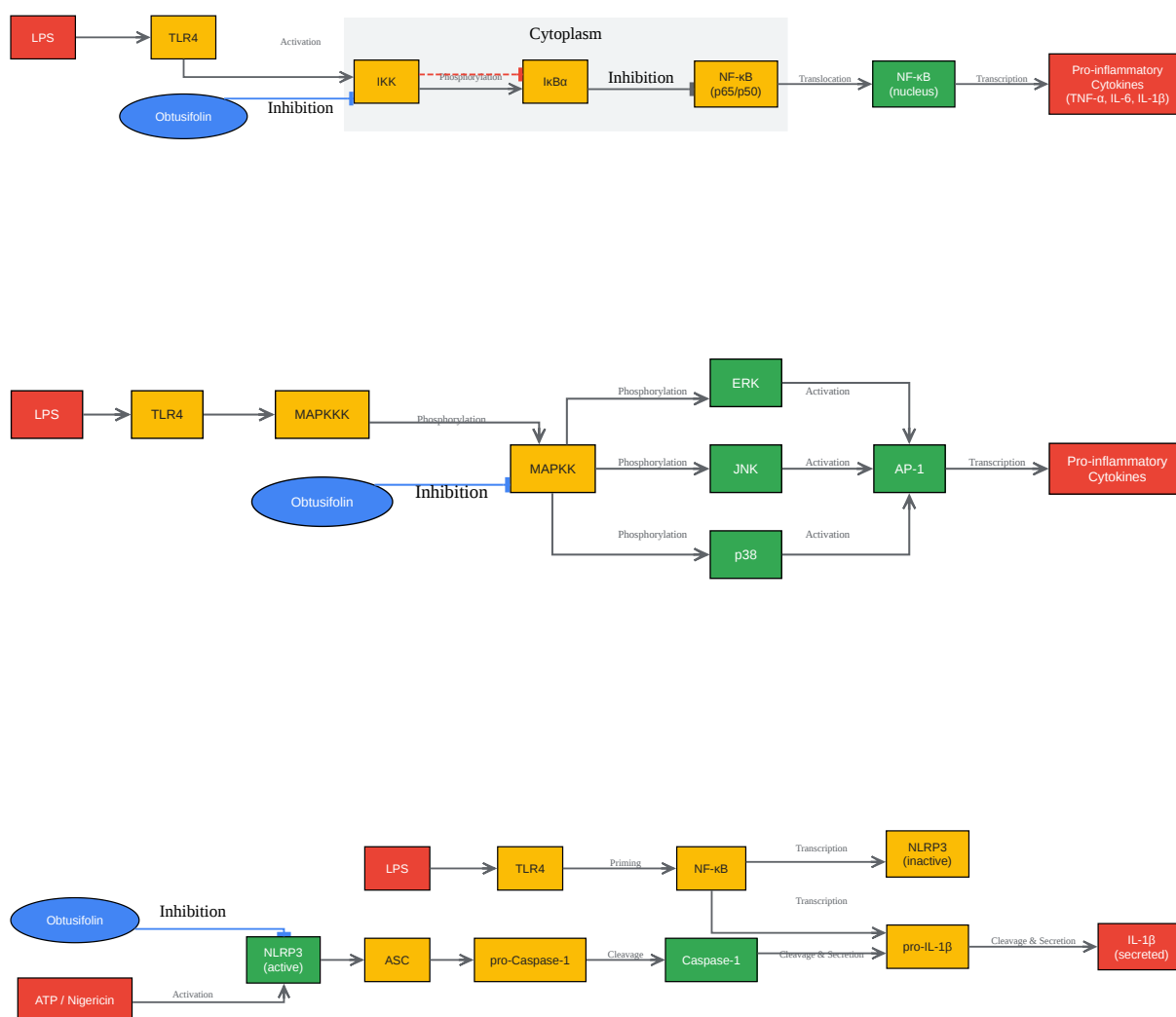
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased pulmonary vascular permeability, edema, and hypoxemia. Despite advances in supportive care, the mortality rate for ARDS remains high, and there is a pressing need for effective pharmacological therapies. **Obtusifolin**, an anthraquinone isolated from the seeds of *Cassia obtusifolia*, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the research on **obtusifolin** for ALI, focusing on its mechanisms of action, experimental protocols, and quantitative data to support further investigation and drug development.

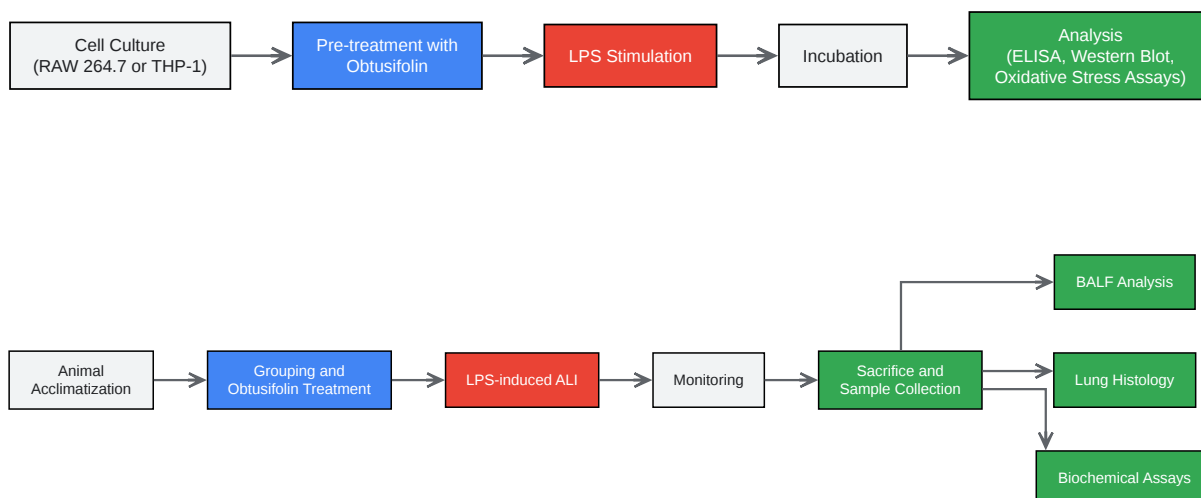
Mechanism of Action: A Multi-Targeted Approach

Obtusifolin exerts its protective effects in ALI through the modulation of key inflammatory and oxidative stress signaling pathways. The primary mechanisms identified in preclinical studies include the inhibition of the NF- κ B pathway, modulation of the MAPK signaling cascade, and suppression of the NLRP3 inflammasome.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. In the context of ALI, activation of NF- κ B leads to the transcription of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β . Research has shown that **obtusifolin** can effectively suppress the activation of the NF- κ B pathway.[1][2] It has been demonstrated to inhibit the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein of NF- κ B.[2] This prevents the nuclear translocation of the active NF- κ B p65 subunit, thereby downregulating the expression of inflammatory mediators.[2]





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References

- 1. researchgate.net [researchgate.net]
- 2. Obtusifolin isolated from the seeds of *Cassia obtusifolia* regulates the gene expression and production of MUC5AC mucin in airway epithelial cells via affecting NF- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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